

# fabrication of BaTiO<sub>3</sub>-based electro-optic modulators

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## Compound of Interest

Compound Name: Barium titanium oxide

CAS No.: 12047-27-7

Cat. No.: B083910

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## Strategic Overview

Why Barium Titanate (BTO)? While Lithium Niobate (LiNbO<sub>3</sub>) has long been the standard for electro-optic (EO) modulation, it is notoriously difficult to integrate directly onto CMOS-compatible Silicon wafers. Barium Titanate (BaTiO<sub>3</sub>), a ferroelectric perovskite, offers a compelling alternative for next-generation integrated photonics.

- The Advantage: BTO exhibits an effective Pockels coefficient ( ) that can exceed 900 pm/V in thin films (Abel et al.), significantly higher than LiNbO<sub>3</sub> (~30 pm/V). This allows for ultra-compact modulators with low drive voltages ( V·cm).
- The Challenge: BTO is chemically inert and difficult to etch without inducing scattering losses. Furthermore, as-grown films possess randomly oriented ferroelectric domains, rendering the macroscopic EO effect near zero.
- The Solution: This guide details the "Hybrid Strip-Loaded" architecture. Instead of etching the BTO, we grow BTO epitaxially, then deposit and pattern a passive silicon waveguide on top. [1] The optical mode resides primarily in the silicon but evanescently couples into the BTO to utilize its Pockels effect.

## Material Synthesis: The Foundation

The quality of the EO response is strictly dictated by the crystallinity of the BTO film. Polycrystalline films suffer from high propagation loss and poor EO coefficients.

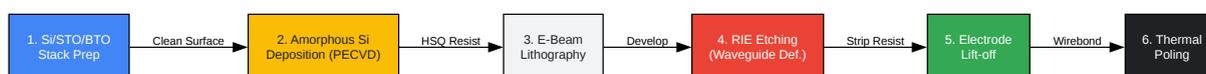
Protocol A: Epitaxial Growth (MBE)

- Substrate: High-resistivity Silicon (001).
- Buffer Layer: Strontium Titanate ( $\text{SrTiO}_3$ ) is required to bridge the lattice mismatch between Si (5.43 Å) and BTO (3.99 Å).
  - Step 1: Oxide desorption of Si wafer at 850°C in UHV.
  - Step 2: Deposition of 4 nm  $\text{SrTiO}_3$  (STO) buffer via Molecular Beam Epitaxy (MBE).
  - Step 3: Co-deposition of Ba and Ti in  $\text{O}_2$  environment (approx. Torr) at 600°C.
  - Target Thickness: 50–150 nm.
- QC Check: In-situ RHEED (Reflection High-Energy Electron Diffraction) must show streaky patterns (indicating 2D growth) rather than spots (3D island growth).

## Device Fabrication Workflow

We utilize a Hybrid Geometry to bypass the difficulty of etching BTO.

### Diagram 1: Fabrication Logic Flow



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Figure 1: Step-by-step workflow for fabricating a hybrid BTO/Si modulator. Note that the BTO layer itself remains planar and unetched.

## Protocol B: Waveguide Structuring (The "Strip-Load" Method)

Objective: Define the optical path using amorphous Silicon (a-Si) on top of the BTO.

- a-Si Deposition:
  - Method: Plasma-Enhanced Chemical Vapor Deposition (PECVD).
  - Temp:  $< 400^{\circ}\text{C}$  (To prevent degradation of the underlying BTO stoichiometry).
  - Gas: Silane ( $\text{SiH}_4$ ).
  - Target Thickness: 220 nm (optimized for 1550 nm TE mode confinement).
- Lithography:
  - Resist: Hydrogen Silsesquioxane (HSQ) - Negative tone e-beam resist.
  - Exposure: E-beam lithography (EBL) is preferred for sub-micron waveguide widths (typically 600–800 nm width for single-mode operation).
- Etching (Critical Step):
  - Technique: Inductively Coupled Plasma - Reactive Ion Etching (ICP-RIE).
  - Chemistry:  $\text{HBr} / \text{Cl}_2$ .
  - Stop Layer: The BTO acts as a natural etch stop. BTO does not react with  $\text{Cl}_2/\text{HBr}$  chemistries, ensuring the active layer remains undamaged.
  - Note: Do not use Fluorine-based gases ( $\text{SF}_6$ ) here, as they will slowly attack the BTO, creating surface roughness.

## Protocol C: Electrode Fabrication

To apply the electric field, coplanar waveguide (CPW) electrodes are placed parallel to the optical waveguide.

- Gap Spacing: 3–5  $\mu\text{m}$  (Trade-off: smaller gap = higher field but higher optical absorption loss from metal).
- Metallization: Electron-beam evaporation of Ti (10 nm adhesion) / Au (150 nm).
- Method: Standard Lift-off process using PMMA/MMA bilayer resist.

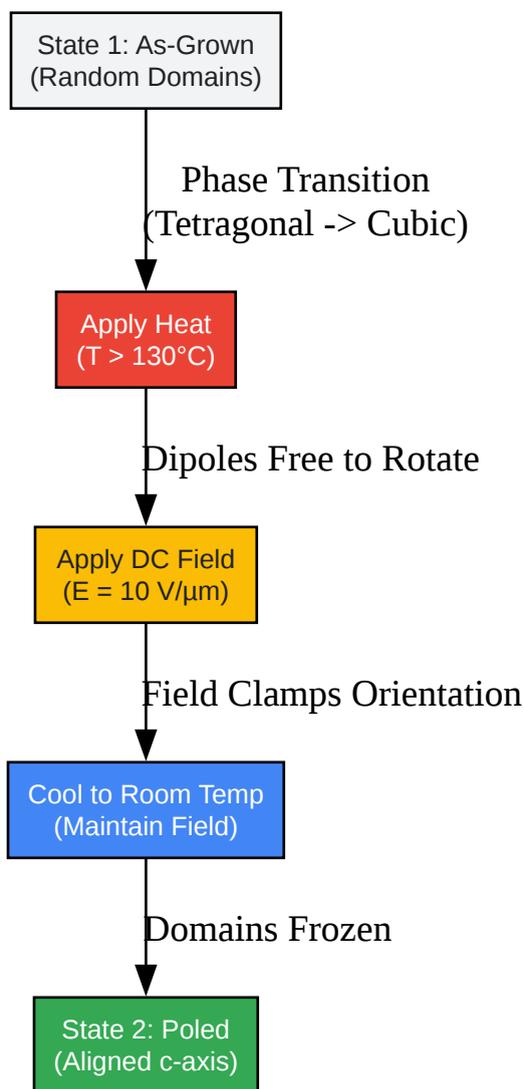
## The Critical Step: Ferroelectric Poling

As-grown BTO films have domains oriented randomly (or pinned by substrate strain). To activate the Pockels effect, you must align the domains parallel to the applied electric field.

Mechanism: BTO has a Curie temperature ( ) of approx. 120°C.

- : Paraelectric (Cubic structure, no EO effect).
- : Ferroelectric (Tetragonal structure, strong EO effect).

## Diagram 2: Poling Phase Transition



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Figure 2: The Poling Protocol required to align ferroelectric domains.

#### Protocol D: In-Plane Poling Procedure

- Setup: Place the chip on a temperature-controlled stage with DC probes contacting the electrodes.
- Heating: Ramp temperature to 140°C (above  
) . Hold for 5 minutes.
- Field Application: Slowly ramp the DC voltage across the electrodes.

- Target Field: 5–10 V/ $\mu\text{m}$  (e.g., 50V for a 5 $\mu\text{m}$  gap).
- Warning: Monitor leakage current. If current spikes, dielectric breakdown is imminent; reduce voltage immediately.
- Cooling: While maintaining the voltage, cool the stage down to room temperature (25°C) at a rate of 5°C/min.
- Release: Once at room temperature, ramp voltage down to 0V. The domains are now "frozen" in the aligned state.

## Characterization & Validation

How do you verify the device works?

Metric	Measurement Method	Target Value
Propagation Loss	Cut-back method (measure transmission of waveguides of different lengths).	< 5 dB/cm
(Efficiency)	Mach-Zehnder Interferometer (MZI) transmission sweep. Measure voltage required for phase shift.	< 1.0 V·cm
Bandwidth	Vector Network Analyzer (VNA) S21 parameter measurement.	> 40 GHz

Troubleshooting Table:

Symptom	Probable Cause	Corrective Action
High Optical Loss	Roughness at a-Si/BTO interface.	Optimize a-Si deposition temp; ensure thorough cleaning of BTO surface before deposition.
No EO Response	Ineffective Poling.	Increase Poling temperature; check for leakage currents preventing field buildup.
Hysteresis in Modulation	Charge trapping at oxide interfaces.	Anneal device in O <sub>2</sub> ; improve buffer layer quality.

## References

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